Thallium iodate

Beschreibung

Eigenschaften

CAS-Nummer |

14767-09-0 |

|---|---|

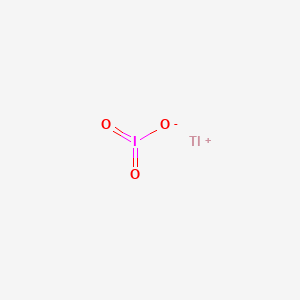

Molekularformel |

TlIO3 IO3Tl |

Molekulargewicht |

379.29 g/mol |

IUPAC-Name |

thallium(1+);iodate |

InChI |

InChI=1S/HIO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

InChI-Schlüssel |

CAYDDMLOPABSRH-UHFFFAOYSA-M |

SMILES |

[O-]I(=O)=O.[Tl+] |

Kanonische SMILES |

[O-]I(=O)=O.[Tl+] |

Andere CAS-Nummern |

14767-09-0 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Solubility :

- In water: Thallium iodate exhibits low solubility, with a solubility product constant (Ksp) of 3.12 × 10⁻⁶ at 25°C .

- In ethanol-water mixtures: Solubility decreases sharply with increasing ethanol content. For example, in 94.7% ethanol, solubility drops to negligible levels compared to pure water .

Comparison with Similar Iodate Compounds

Solubility and Ksp Values

Note: *Ksp values for KIO₃ and NaIO₃ are extrapolated from solubility data.

Key Observations :

- Thallium iodate has higher solubility in water compared to potassium iodate but lower than sodium iodate.

- Unlike KIO₃ and NaIO₃, TlIO₃ is virtually insoluble in ethanol, making it useful in solvent-separation techniques .

- Lead iodate shares similar low solubility in water but lacks precise Ksp data .

Structural and Redox Properties

- Thallium iodate : Forms A-type "precipitation bodies" in aqueous solutions, characterized by logarithmic relationships between cationic and anionic concentrations . It undergoes redox reactions with permanganate or iodate in acidic media, oxidizing Tl(I) to Tl(III) .

- Potassium iodate : A strong oxidizing agent used in iodized salt production; decomposes at 560°C .

- Sodium iodate : Similar oxidizing properties to KIO₃ but more hygroscopic, limiting its use in food fortification .

Q & A

Basic: How is the solubility of thallium iodate calculated from its solubility product (Ksp)?

Answer:

The solubility (in grams per 100 mL of water) can be derived from the Ksp value using stoichiometric and thermodynamic principles. For thallium iodate (TlIO₃), the dissolution equilibrium is:

Let represent the molar solubility (mol/L). Then, and . Using :

Note: Discrepancies in reported values (e.g., ) may arise from experimental conditions or analytical methods.

Basic: What experimental methods are used to determine the solubility product (Ksp) of thallium iodate?

Answer:

Two primary methodologies are employed:

Iodometric Titration : Saturated solutions are treated with sulfuric acid and KI, liberating iodine, which is titrated with sodium thiosulfate .

Conductometry/Potentiometry : Measures ionic conductivity or electrode potentials in saturated solutions to derive ion concentrations .

Example protocol:

- Prepare TlIO₃ by mixing TlNO₃ and KIO₃ solutions at 60–80°C .

- Saturate water with TlIO₃, filter, and analyze iodate content via titration .

- Calculate from ion concentrations, accounting for temperature (±0.1°C control) and replicate analyses (error ±0.3%) .

Advanced: How can researchers resolve discrepancies in reported Ksp values for thallium iodate?

Answer:

Discrepancies (e.g., vs. at 298 K ) arise from:

- Methodological differences : Conductometry vs. iodometry .

- Impurities : Residual TlNO₃ in solutions inflates solubility .

- Temperature control : Variations of ±1°C can alter results by 2–3% .

Resolution strategies : - Standardize synthesis (e.g., double recrystallization of TlNO₃ ).

- Use high-precision analytical methods (e.g., coulometry ).

- Statistically compare datasets using ANOVA to identify outliers .

Advanced: How does the solubility of thallium iodate compare to other thallium salts and metal iodates?

Answer:

Comparative solubility data (at 25°C):

| Compound | Solubility (g/100 mL) | |

|---|---|---|

| TlIO₃ | 0.066–0.069 | |

| TlCl | 0.33 | |

| TlI | 0.0007 | |

| KIO₃ | 8.13 | Highly soluble |

| Ca(IO₃)₂ | 0.24 | |

| Key factors : |

- Cation charge/size: Tl⁺ (large, +1) vs. Ca²⁺ (small, +2) affects lattice energy.

- Anion basicity: IO₃⁻ forms stronger ion-dipole interactions in water than Cl⁻ .

Advanced: What are the optimal conditions for iodometric titration in quantifying iodate concentrations?

Answer:

Protocol optimization :

- Acidic medium : Use 1–3 M H₂SO₄ to ensure complete iodine liberation .

- KI excess : 0.2 g KI per 10 mL sample to drive .

- Endpoint detection : Starch indicator added near endpoint (avoids premature decomposition) .

- Interference mitigation : Remove oxidizing agents (e.g., Cl⁻) to prevent side reactions .

Validation : - Spike recovery tests (85–110% acceptable) .

- Cross-check with flame emission photometry for Tl⁺ content .

Advanced: How can researchers design experiments to study the temperature dependence of TlIO₃ solubility?

Answer:

Experimental design :

Temperature gradient : Prepare saturated solutions at 5–40°C (±0.1°C) using thermostated baths .

Sampling : Filter solutions through 0.22 µm membranes to exclude undissolved particles .

Analysis : Use iodometric titration or atomic absorption spectroscopy for Tl⁺ quantification .

Data modeling : Fit solubility vs. temperature data to the van’t Hoff equation:

Calculate (enthalpy) and (entropy) from the slope and intercept .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.